molecular formula C19H13N3O2 B2486796 N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide CAS No. 888410-00-2

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide

Cat. No.: B2486796
CAS No.: 888410-00-2
M. Wt: 315.332
InChI Key: DQMHIDQYWNJBOI-UHFFFAOYSA-N
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Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide typically involves the cyclization of hydrazides with carboxylic acids. One common method is the oxidative cyclization of N-acyl hydrazones. This can be achieved using various oxidizing agents such as lead tetraacetate, potassium permanganate, or chloramine-T . Another method involves the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization of 1,2-diacylhydrazines .

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-accelerated solvent-free conditions to enhance the efficiency and yield of the reaction. For example, the reaction of carboxylic acids with benzoic acid hydrazides using melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent under microwave conditions has been reported .

Chemical Reactions Analysis

Types of Reactions

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, lead tetraacetate.

    Reducing Agents: Sodium borohydride.

    Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide is unique due to its specific structural features and the presence of both naphthalene and oxadiazole moieties, which contribute to its diverse range of applications in different fields.

Properties

IUPAC Name

N-(5-phenyl-1,3,4-oxadiazol-2-yl)naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2/c23-17(16-11-10-13-6-4-5-9-15(13)12-16)20-19-22-21-18(24-19)14-7-2-1-3-8-14/h1-12H,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMHIDQYWNJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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